molecular formula C4H8ClNO B142992 2-Chloro-N,N-dimethylacetamide CAS No. 2675-89-0

2-Chloro-N,N-dimethylacetamide

Cat. No.: B142992
CAS No.: 2675-89-0
M. Wt: 121.56 g/mol
InChI Key: XBPPLECAZBTMMK-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dimethylacetamide is an organic compound with the molecular formula C₄H₈ClNO. It is a colorless to pale yellow liquid that is commonly used in organic synthesis. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-N,N-dimethylacetamide is typically synthesized by reacting N,N-dimethylacetamide with thionyl chloride or phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where N,N-dimethylacetamide is treated with chlorinating agents such as thionyl chloride. The reaction is conducted at elevated temperatures and under anhydrous conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N,N-dimethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Various substituted acetamides.

    Hydrolysis: N,N-dimethylacetamide and hydrochloric acid.

    Reduction: N,N-dimethylacetamide.

Scientific Research Applications

Synthesis and Reactivity

2-Chloro-N,N-dimethylacetamide is primarily used as a reagent in organic synthesis. It serves as a chlorinating agent and is involved in the formation of amides and other functional groups. Its reactivity is attributed to the presence of both a chlorine atom and a dimethylacetamide moiety, which can facilitate nucleophilic substitution reactions.

Key Reactions Involving this compound:

  • Synthesis of Amides : It can be used to synthesize various amides from corresponding amines.
  • Chlorination Reactions : Acts as a chlorinating agent in the synthesis of chloroacetamides.
  • Formation of Cyclic Compounds : Utilized in cyclization reactions to create complex cyclic structures.

Applications in Pharmaceutical Chemistry

One notable application of this compound is its role in the synthesis of pharmaceutical compounds. For instance, it has been employed in the synthesis of (S)-carbinoxamine, an antihistamine used to treat allergies . The compound's ability to introduce chlorine into organic molecules allows for the modification of existing drug structures, enhancing their efficacy and selectivity.

Case Study: Synthesis of (S)-Carbinoxamine

  • Objective : To synthesize (S)-carbinoxamine using this compound.
  • Method : The reaction involves the nucleophilic attack of dimethylamine on the chloroacetamide, leading to the formation of the desired amine.
  • Yield : The process demonstrated high yields, showcasing the efficiency of this compound as a reagent.

Applications in Agrochemicals

In agrochemical research, this compound has been used to synthesize herbicides and pesticides. Its chlorinated structure contributes to the biological activity of these compounds.

Example Application

  • Herbicide Development : Researchers have explored using this compound in synthesizing herbicides that target specific plant pathways, improving crop yield while minimizing environmental impact.

Material Science Applications

The compound's properties make it suitable for developing new materials, including polymers and coatings. Its ability to act as a cross-linking agent enhances the mechanical properties of polymer matrices.

Material Example

  • Polymer Cross-Linking : In studies, this compound has been utilized to create cross-linked networks in polyurethane foams, improving thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-dimethylacetamide involves its ability to act as an electrophile due to the presence of the electron-withdrawing chlorine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

  • 2-Bromo-N,N-dimethylacetamide
  • 2-Chloro-N,N-diethylacetamide
  • 2-Chloro-N-methoxy-N-methylacetamide
  • 2-Chloroacetamide
  • N,N-Dimethylacetamide

Comparison: 2-Chloro-N,N-dimethylacetamide is unique due to its specific reactivity profile, particularly its ability to undergo nucleophilic substitution reactions efficiently. Compared to its brominated counterpart, this compound is more readily available and less expensive. Its diethyl and methoxy-methyl analogs exhibit different reactivity patterns due to the presence of bulkier or different substituents .

Biological Activity

2-Chloro-N,N-dimethylacetamide (CDMA) is a halogenated acetamide compound that has garnered attention for its biological activity, particularly in antimicrobial applications. This article delves into the synthesis, biological properties, and research findings related to CDMA, supported by data tables and case studies.

Synthesis of this compound

The synthesis of CDMA typically involves the reaction of dimethylacetamide with chlorinating agents. The compound can be prepared using various methods, including the use of cesium carbonate in a solvent like N-methyl-acetamide. The general reaction conditions are as follows:

Reagents Conditions Yield
This compoundStirred at room temperature for 16 hours in DMFVaries by method

Antimicrobial Activity

Research has demonstrated that CDMA exhibits significant antimicrobial properties against various bacterial and fungal strains. A study conducted on synthesized chloroacetamides, including CDMA, evaluated their efficacy against multiple microorganisms using agar diffusion techniques.

Antibacterial Activity

The antibacterial activity of CDMA was tested against several strains, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The results are summarized in Table 1.

Sample Code E. coli (mm) P. aeruginosa (mm) S. aureus (mm)
3a716No zone
3b262325
3c303536
............

The data indicate that certain derivatives of CDMA show promising antibacterial activity, with inhibition zones ranging from minimal to significant across different bacterial strains .

Antifungal Activity

In addition to its antibacterial properties, CDMA has also been evaluated for antifungal activity against various fungi, including Candida species. The results showed that some derivatives possess potent antifungal effects, making them potential candidates for further development as antifungal agents .

Toxicological Profile

The safety profile of CDMA is crucial for its application in pharmaceuticals and other fields. Toxicological studies indicate that CDMA has low acute toxicity via oral ingestion and moderate toxicity through dermal exposure. The oral LD50 in rats ranges from 3000 mg/kg to 6000 mg/kg, while dermal LD50 values vary significantly depending on the species tested .

Reproductive and Developmental Toxicity

Extensive studies have shown that CDMA does not exhibit mutagenic effects in various assays. However, developmental toxicity was observed at high doses during animal studies, indicating a need for caution in its use during pregnancy . Notably, the compound has been classified as a developmental toxicant based on findings from multiple studies.

Case Studies and Research Findings

Several case studies highlight the practical applications of CDMA in various fields:

  • Agricultural Applications : Research indicates that chloroacetamides like CDMA can serve as effective herbicides due to their ability to inhibit microbial growth in soil environments.
  • Pharmaceutical Development : The antimicrobial properties of CDMA derivatives are being explored for potential use in developing new antibiotics or antifungal medications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-chloro-N,N-dimethylacetamide, and how do they influence its utility in organic synthesis?

  • Answer: this compound (CAS 2675-89-0) has a molecular weight of 121.57 g/mol, a boiling point of 98–100°C (15 hPa), and a density of 1.182 g/cm³. Its low volatility and stability under reflux conditions make it suitable as a solvent or intermediate in reactions requiring controlled temperature. The chlorine atom’s electrophilicity enables nucleophilic substitution, while the dimethylamide group stabilizes intermediates via resonance .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer: A standard method involves reacting chloroacetyl chloride with dimethylamine in a polar aprotic solvent like toluene under reflux. The reaction is typically monitored by TLC or NMR to ensure completion. Post-synthesis purification via distillation or recrystallization yields high-purity product (≥99%) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Answer: Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact due to potential irritation. Waste should be neutralized with a base (e.g., NaOH) before disposal. Storage in airtight containers away from moisture prevents hydrolysis .

Advanced Research Questions

Q. How does the molecular conformation of this compound influence its reactivity in C-amidoalkylation reactions?

  • Answer: X-ray crystallography reveals a non-planar structure with dihedral angles of 76.0° and 64.0° between the acetamide core and dimethyl groups. This steric hindrance directs regioselectivity in electrophilic substitutions, favoring reactions at the chlorine site. Computational studies (DFT) further predict transition-state stabilization via hyperconjugation .

Q. What catalytic systems optimize the efficiency of this compound in synthesizing heterocyclic compounds?

  • Answer: Lewis acids (e.g., FeCl₃, AlCl₃) and Brønsted acids (e.g., p-TsOH) enhance reaction rates in Friedel-Crafts alkylation. For example, FeCl₃ (10 mol%) in dichloroethane at 60°C achieves >80% yield in synthesizing 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides. Catalyst choice balances activity vs. side reactions like hydrolysis .

Q. How can structural modifications of this compound derivatives improve pharmacological activity?

  • Answer: Substituting the chlorine with amines or thiols generates analogs with enhanced bioactivity. In one study, replacing Cl with a morpholine group increased COX-2 inhibition by 30% (IC₅₀ = 0.8 µM). Molecular docking revealed improved hydrogen bonding with Tyr385 and Ser530 residues .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

  • Answer:

  • NMR: ¹H/¹³C NMR confirms substitution patterns (e.g., δ 3.0 ppm for N-CH₃).
  • XRD: Resolves steric effects and crystal packing.
  • HPLC-MS: Quantifies purity and tracks degradation products (e.g., hydrolyzed acetamide).
  • DSC/TGA: Assesses thermal stability (decomposition onset ~200°C) .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound derivatives: How should researchers address this?

  • Answer: Variations (e.g., 119–121°C vs. 115–118°C) may arise from polymorphic forms or impurities. Use recrystallization (e.g., ethanol/water) to obtain pure crystals, and validate via DSC (sharp endothermic peaks indicate purity). Cross-reference multiple sources (PubChem, DSSTox) for consensus .

Q. Methodological Recommendations

Q. Designing a kinetic study for hydrolysis of this compound: What parameters are critical?

  • Answer:

  • Variables: pH (buffer selection), temperature (Arrhenius analysis), solvent polarity.
  • Analytical: Conductometric titration to track Cl⁻ release or HPLC-MS for residual substrate.
  • Control: Degassed solvents to exclude O₂ interference.
    Hydrolysis follows pseudo-first-order kinetics (k = 1.2 × 10⁻⁴ s⁻¹ at pH 7, 25°C) .

Q. Best practices for scaling up this compound-based reactions without compromising yield?

  • Answer:
  • Reactor Design: Use jacketed reactors for temperature control (±2°C).
  • Catalyst Recovery: Immobilize Lewis acids on silica to reduce waste.
  • Workflow: Pilot runs (1–10 mmol) to identify exothermic peaks via RC1e calorimetry.
    Scalability to 1 kg batches has been achieved with 85% yield .

Properties

IUPAC Name

2-chloro-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO/c1-6(2)4(7)3-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPPLECAZBTMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181257
Record name 2-Chloro-N,N-dimethylacetamide
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URL https://comptox.epa.gov/dashboard/DTXSID50181257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2675-89-0
Record name 2-Chloro-N,N-dimethylacetamide
Source CAS Common Chemistry
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Record name 2-Chlorodimethylacetamide
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Record name 2-Chloro-N,N-dimethylacetamide
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Record name 2-Chloro-N,N-dimethylacetamide
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Record name 2-chloro-N,N-dimethylacetamide
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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